molecular formula C16H23NO5 B13204074 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

Katalognummer: B13204074
Molekulargewicht: 309.36 g/mol
InChI-Schlüssel: SWNQCZLJYBIKDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an ethoxymethyl group, and a pentanoic acid backbone. This compound is often used in organic synthesis and research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Alkylation: The protected amino acid is then alkylated with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the ethoxymethyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the ethoxymethyl group.

    5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxymethyl group.

    4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Has a benzoic acid backbone instead of a pentanoic acid backbone.

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C16H23NO5

Molekulargewicht

309.36 g/mol

IUPAC-Name

3-(ethoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C16H23NO5/c1-2-21-11-14(10-15(18)19)8-9-17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

SWNQCZLJYBIKDI-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.